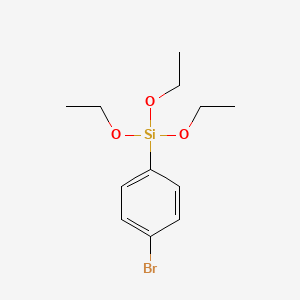

(4-Bromophenyl)triethoxysilane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19BrO3Si |

|---|---|

Molecular Weight |

319.27 g/mol |

IUPAC Name |

(4-bromophenyl)-triethoxysilane |

InChI |

InChI=1S/C12H19BrO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 |

InChI Key |

WHMATEBAHVQEPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)Br)(OCC)OCC |

Origin of Product |

United States |

Mechanistic Investigations of 4 Bromophenyl Triethoxysilane Reactivity

Hydrolysis and Condensation Kinetics of Trialkoxysilanes

The transformation of (4-Bromophenyl)triethoxysilane into a polysiloxane network proceeds through two main reactions: hydrolysis of the ethoxy groups to form silanols, and subsequent condensation of these silanols to form siloxane bridges. nih.gov The kinetics of these reactions are complex and influenced by several factors. nih.gov

The rates of hydrolysis and condensation of trialkoxysilanes are highly dependent on the reaction conditions. nih.gov

Catalysts: Both acids and bases can catalyze the hydrolysis of alkoxysilanes. cfmats.comadhesivesmag.com Acid catalysis typically proceeds via protonation of the alkoxy group, making it a better leaving group. gelest.commdpi.com Base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov The choice of catalyst can also influence the structure of the resulting polymer network, with acid catalysis often leading to less branched structures compared to base catalysis. nih.gov The activation energy for the hydrolysis of triethoxysilanes can vary significantly depending on the catalyst and medium; for example, the activation energy for 3-cyanopropyltriethoxysilane (B86997) hydrolysis is 58 kJ mol⁻¹ in acidic media and 20 kJ mol⁻¹ in alkaline media. researchgate.net

Water-to-Silane Ratio (Rw): The stoichiometry of the hydrolysis reaction for a triethoxysilane (B36694) requires three moles of water for every mole of silane (B1218182). However, the actual ratio used can significantly impact the reaction kinetics and the final product. A higher water concentration generally accelerates the hydrolysis process. matec-conferences.orgresearchgate.net Conversely, limiting the water content can favor the formation of silanol (B1196071) groups over complete condensation to siloxane bonds. wiley-vch.de The viscosity of the sol-gel solution, an indicator of the extent of reaction, increases with higher water concentrations. matec-conferences.org

Table 1: Factors Influencing Trialkoxysilane Polymerization Rates

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | General Outcome |

| Acidic pH (< 4) | Increases | Decreases | Favors formation of stable silanols and less branched polymers. nih.govresearchgate.net |

| Neutral pH (~7) | Minimum rate | Slow | Very slow overall reaction. plu.mxresearchgate.net |

| Alkaline pH (> 7) | Increases | Increases | Promotes rapid formation of highly branched and condensed polymer networks. nih.gov |

| High Water Ratio | Increases | Increases | Drives both reactions towards completion. matec-conferences.orgresearchgate.net |

| Low Water Ratio | Decreases | Decreases | Can lead to incomplete hydrolysis and less cross-linking. wiley-vch.de |

Under conditions where water is in large excess, the hydrolysis of alkoxysilanes can often be treated as a pseudo-first-order reaction with respect to the silane concentration. nih.govafinitica.com This simplification is possible because the concentration of water remains effectively constant throughout the reaction. For instance, the hydrolysis of γ-glycidoxypropyltrimethoxysilane in a 2 wt% aqueous solution at pH 5.4 was found to follow pseudo-first-order kinetics for the first hydrolysis step, with a calculated rate constant of 0.026 min⁻¹. researchgate.net This kinetic model allows for a more straightforward analysis of the factors affecting the initial stages of the silane's reaction.

Interfacial Bonding and Interphase Formation Mechanisms

A primary application of this compound is as a coupling agent to improve the adhesion between inorganic substrates and organic polymer matrices. shinetsusilicone-global.comaip.org This is achieved through the formation of a durable interface.

The mechanism of interfacial bonding involves several steps. First, the triethoxy groups of the silane hydrolyze to form reactive silanol groups (Si-OH). researchgate.netnih.gov These silanols can then condense with hydroxyl groups present on the surface of many inorganic substrates, such as silica (B1680970) or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). mdpi.comgelest.com This creates a chemical bridge between the inorganic surface and the silane molecule. researchgate.net The bromophenyl group of the silane is then available to interact with the organic matrix, either through chemical reaction or physical entanglement, completing the link between the two phases. raajournal.com

Table 2: Interfacial Bonding and Interphase Formation

| Step | Description | Key Bonds Formed |

| Hydrolysis | The Si-OC2H5 groups react with water to form Si-OH groups. researchgate.net | Silanol (Si-OH) |

| Condensation with Substrate | The Si-OH groups react with hydroxyl groups on the inorganic surface. gelest.com | Siloxane (Si-O-Substrate) |

| Interaction with Matrix | The bromophenyl group interacts with the polymer matrix. raajournal.com | Covalent or physical bonds |

| Interphase Formation | A gradient region of silane network and interdiffused polymer is formed. raajournal.com | Siloxane (Si-O-Si), polymer entanglement |

Molecular Interactions and Interpenetrating Network Formation

In some applications, silanes can participate in the formation of interpenetrating polymer networks (IPNs). An IPN is a combination of two or more polymers in network form, where at least one is synthesized or cross-linked in the presence of the other. taylorandfrancis.com While there are no covalent bonds between the networks, they are physically entangled. taylorandfrancis.com

This compound, after hydrolysis and condensation to form a polysiloxane network, can form an IPN with an organic polymer network. The formation of such a structure can lead to materials with synergistic properties, combining the characteristics of both the inorganic siloxane network (e.g., thermal stability) and the organic polymer (e.g., flexibility). The intimate mixing of the two networks on a molecular level can enhance properties such as mechanical damping and toughness. The bromophenyl group can influence the compatibility and interactions between the two networks.

Advanced Applications of 4 Bromophenyl Triethoxysilane in Materials Engineering and Chemical Science

Organic-Inorganic Hybrid Materials Development

The ability of (4-Bromophenyl)triethoxysilane to form stable siloxane bonds through the hydrolysis and condensation of its triethoxysilane (B36694) group makes it an excellent precursor for the synthesis of organic-inorganic hybrid materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility and processability) and inorganic glasses (e.g., thermal stability and rigidity) at the molecular level.

Sol-Gel Processing for Hybrid Xerogels and Functional Coatings

The sol-gel process is a wet-chemical technique widely used for the fabrication of materials with a high degree of purity and homogeneity at mild temperatures. For organosilanes like this compound, this process involves the hydrolysis of the ethoxy groups to form silanols, followed by condensation reactions that lead to the formation of a three-dimensional siloxane (Si-O-Si) network. The presence of the bromophenyl group provides a versatile handle for further chemical modifications, enabling the creation of materials with specific functionalities.

A common and effective strategy for creating robust hybrid materials is the co-condensation of this compound with other alkoxysilanes, most notably tetraethoxysilane (TEOS). nih.govnih.govmdpi.comresearchgate.net This approach allows for precise control over the material's properties by varying the molar ratio of the precursors. TEOS acts as a crosslinking agent, increasing the connectivity of the silica (B1680970) network and enhancing the mechanical and thermal stability of the resulting material. The this compound, on the other hand, introduces organic functionality and can be used to tailor the surface chemistry and porosity of the final xerogel or coating. nih.gov

The properties of hybrid xerogels prepared by co-condensation are highly dependent on the nature and proportion of the organosilane precursor. For instance, studies on analogous phenyl-containing triethoxysilanes, such as triethoxy(p-tolyl)silane and (p-chlorophenyl)triethoxysilane, have demonstrated that the incorporation of these aromatic groups can impart greater thermal stability and hydrophobicity to the silica matrix compared to alkylsilanes. nih.govnih.gov By adjusting the molar percentage of the organosilane, it is possible to modulate the material's porosity, surface area, and local structure. nih.gov

Table 1: Influence of Organosilane Content on Hybrid Xerogel Properties (Analogous System)

| Molar % of Organosilane (e.g., ClPhTEOS) | Resulting Material Properties | Reference |

| Low | Higher degree of crosslinking from TEOS, more rigid structure | nih.gov |

| High | Increased organic character, potential for tailored surface chemistry | nih.gov |

The functionalizable nature of the bromophenyl group in this compound makes it a valuable component in the design of chemical sensors. The sol-gel process provides a benign environment for the entrapment of sensitive molecules, and the resulting porous matrix allows for the diffusion of analytes to the sensing elements.

While direct applications of this compound in chemical sensors are not extensively documented, a closely related compound, 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, has been synthesized from a bromo-phenyl precursor for use in functionalized sol-gel materials for sensing applications. mdpi.comnih.gov This highlights the potential of using the bromo-phenyl group as a starting point for synthesizing more complex ligands that can be integrated into a sol-gel matrix for the detection of specific analytes. mdpi.com The covalent integration of such functional monomers into the sol-gel matrix is a key strategy in the development of robust and stable chemical sensors. mdpi.com Molecular imprinting on silica sol-gel thin films is another important technique for creating chemical sensor materials where functionalized silanes play a crucial role. mdpi.com

The incorporation of this compound into a silica network offers a powerful method for tuning the porosity and surface chemistry of the resulting xerogels. The bulky bromophenyl group can act as a template during the sol-gel process, influencing the final pore structure. By varying the concentration of this compound relative to a crosslinking agent like TEOS, the pore size distribution and surface area of the xerogel can be controlled. nih.gov

Research on similar aromatic precursors has shown that the organic moiety and its concentration can modulate the properties of hybrid silica xerogels, leading to materials with tailored porosity. nih.gov The ability to control pore formation is critical for applications such as catalysis, separation, and drug delivery. While specific data for this compound is limited, the principles derived from studies on other organosilanes suggest that it can be used to create materials with specific pore architectures.

Table 2: Factors Influencing Porosity in Hybrid Xerogels

| Factor | Effect on Porosity |

| Organosilane/TEOS Ratio | Higher organosilane content can lead to larger pores and lower surface area. |

| Solvent | The choice of solvent can influence the rate of hydrolysis and condensation, affecting the final pore structure. |

| Catalyst (Acid or Base) | The pH of the sol-gel reaction affects the gelation process and the resulting porosity. |

| Aging and Drying Conditions | Post-synthesis treatments are crucial for controlling the final pore characteristics of the xerogel. |

The durability and long-term performance of sol-gel derived coatings are critical for many applications. Degradation studies in aqueous media are essential to understand the stability of the siloxane network and the leaching of any organic components. The hydrolytic stability of the Si-C bond in this compound is generally high, ensuring the covalent attachment of the bromophenyl group to the silica backbone.

Studies on the degradation of hybrid sol-gel coatings have shown that the composition of the precursor mixture plays a significant role. For example, coatings with a higher content of TEOS may exhibit faster degradation in aqueous environments due to the higher density of Si-O-Si bonds that can be hydrolyzed. Conversely, the incorporation of organosilanes with hydrophobic groups can enhance the resistance of the coating to water penetration and subsequent degradation. The bromophenyl group in this compound is expected to impart a degree of hydrophobicity to the coating, potentially improving its durability in aqueous media.

Composite Material Reinforcement and Interfacial Modification

In addition to its use in creating monolithic hybrid materials, this compound can be employed as a coupling agent or adhesion promoter to improve the performance of composite materials. In this role, it enhances the bond between an inorganic reinforcement (such as glass fibers or mineral fillers) and an organic polymer matrix. core.ac.uktorontomu.ca

The triethoxysilane group of the molecule can react with hydroxyl groups on the surface of the inorganic filler, forming a strong covalent bond. The bromophenyl group, on the other hand, can interact with the polymer matrix through various mechanisms, including physical entanglement and, if appropriately modified, covalent bonding. This improved interfacial adhesion leads to more effective stress transfer from the matrix to the reinforcement, resulting in enhanced mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance. core.ac.uk

While specific studies detailing the use of this compound for composite reinforcement are not abundant, the general principles of silane (B1218182) coupling agents are well-established. The choice of the organofunctional group is critical for achieving good compatibility with the polymer matrix. The bromo-phenyl group offers a platform for further chemical reactions, allowing it to be tailored for specific polymer systems. For instance, the bromine atom can be replaced through various coupling reactions to introduce functionalities that can co-react with the polymer matrix during curing.

Table 3: Potential Advantages of Using this compound in Composites

| Property Enhanced | Mechanism of Improvement |

| Mechanical Strength | Improved stress transfer across the filler-matrix interface. |

| Moisture Resistance | Formation of a hydrophobic layer at the interface, preventing water ingress and degradation of adhesion. |

| Thermal Stability | The aromatic ring of the bromophenyl group can contribute to the overall thermal stability of the composite. |

| Chemical Resistance | A well-bonded interface can prevent the penetration of chemicals that could degrade the composite. |

Enhancing Mechanical and Thermal Properties of Polymer Composites

The enhancement of mechanical and thermal properties in polymer composites is a critical area of materials engineering. Silane coupling agents are instrumental in this regard, improving the dispersion of inorganic fillers within a polymer matrix and strengthening the interface between the two components. This leads to better load distribution and, consequently, improved tensile strength, modulus, and thermal stability. While studies on other silanes have demonstrated these effects, direct data for this compound in composites like silica/polypropylene is scarce.

A notable study synthesized a novel polymer, poly[p-(diethoxysilylene)phenylene], using this compound as a monomer. acs.org The thermal properties of this resulting polymer, not a composite, were then investigated. The research focused on creating a new polymeric backbone rather than using the silane to couple separate materials.

Table 1: Thermal Properties of Polymers Synthesized from this compound and Related Monomers acs.org

| Polymer | Monomer | Td5 (°C)¹ | Char Yield at 800°C (%) |

|---|---|---|---|

| Poly[p-(diethoxysilylene)phenylene] | This compound | 470 | 50 |

| Poly[p-(ethoxymethylsilylene)phenylene] | (4-Bromophenyl)diethoxymethylsilane | 440 | 33 |

| Poly[m-(ethoxymethylsilylene)phenylene] | (3-Bromophenyl)diethoxymethylsilane | 430 | 30 |

¹ Temperature at which 5% weight loss occurred, measured by thermogravimetric analysis (TGA) in a nitrogen atmosphere.

Improvement of Interfacial Compatibility in Natural Fiber Biocomposites

Natural fiber biocomposites offer a sustainable alternative to traditional materials, but their performance is often limited by the poor compatibility between hydrophilic natural fibers (like cellulose) and hydrophobic polymer matrices. researchgate.net Silane coupling agents are used to modify the fiber surface, reducing its hydrophilicity and creating covalent bonds with the polymer matrix. researchgate.net This chemical linkage improves interfacial adhesion, leading to better mechanical performance and reduced moisture absorption in the final biocomposite. While this is a common application for silanes like amino- and vinyl-functionalized silanes, specific studies employing this compound for improving interfacial compatibility in natural fiber biocomposites are not found in the reviewed literature.

Influence of Silane Type, Concentration, and Processing Methods on Composite Performance

The effectiveness of a silane treatment depends on several factors. The type of organofunctional group on the silane must be compatible with the polymer matrix to ensure reactivity. The concentration of the silane is also critical; an insufficient amount may result in incomplete surface coverage, while an excessive amount can lead to the formation of a weak, brittle polysiloxane layer at the interface. Processing methods, such as the technique used for applying the silane and the curing conditions of the composite, also play a significant role in the final performance of the material.

Surface Functionalization and Monolayer Formation

The triethoxysilane group of this compound allows it to bind to hydroxyl-rich inorganic surfaces, while the bromophenyl group provides a reactive site for further chemical modifications. This dual functionality makes it a potential candidate for surface functionalization, although specific examples in the literature are limited primarily to its synthesis and use as a chemical intermediate.

Covalent Grafting onto Inorganic Substrates (e.g., Silica Particles, Fluorescent Nanodiamonds)

Covalent grafting of silanes is a standard method for modifying the surface of inorganic substrates like silica particles. nih.gov The process involves the hydrolysis of the ethoxy groups on the silane to form silanols (Si-OH), which then condense with the hydroxyl groups on the substrate's surface to form stable siloxane (Si-O-Si) bonds. nih.gov This permanently attaches the silane's organic group to the surface. The bromophenyl group of this compound offers a versatile handle for subsequent reactions, such as cross-coupling, making it a potentially useful, though not widely documented, grafting agent for applications in catalysis or chromatography. The functionalization of nanoparticles for bioimaging is a field where such surface modifications are crucial. nih.gov

Formation of Self-Assembled Monolayers (SAMs) for Surface Property Modulation

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. Silanes are commonly used to form robust SAMs on surfaces like silicon wafers, glass, and metal oxides. These monolayers can precisely control the surface properties, such as wettability, adhesion, and chemical reactivity. The formation of a SAM using this compound would produce a surface decorated with bromophenyl groups. This functionalized surface could then be used as a platform for building more complex molecular architectures through reactions at the bromine site, effectively modulating the surface properties for applications in sensors, electronics, or biomaterials.

Electrochemical Studies of Modified Electrode Surfaces

Modifying electrode surfaces is essential for developing advanced electrochemical sensors and devices. While studies have explored the electrochemical behavior of electrode surfaces modified with 4-bromophenyl groups, these modifications are typically achieved through the electrochemical reduction of diazonium salts rather than the use of this compound. The purpose of such a modification is often to create a versatile surface where the bromine atom can be subsequently replaced or coupled with other molecules, allowing for the tailored design of electrode interfaces for specific sensing applications.

Catalytic Applications and Precursor Chemistry

This compound serves as a versatile building block in materials engineering and chemical science, primarily owing to its dual reactivity. The triethoxysilane group allows for its incorporation into silica-based materials and surfaces, while the bromophenyl group provides a reactive site for a variety of organic transformations. This section explores its applications as a monomer in sensor technology, a substrate in pivotal cross-coupling reactions, a precursor for catalyst heterogenization and silicon-centered catalysts, and the broader catalytic roles of its triethoxysilane functional group.

Role as a Monomer in Molecular Imprinting for Chemical Sensor Development

Molecular Imprinting is a technique used to create synthetic polymers, known as Molecularly Imprinted Polymers (MIPs), with bespoke recognition sites for a specific target molecule (template). nih.govmdpi.com These MIPs can function as artificial receptors, mimicking the selective binding seen in natural systems like antigen-antibody interactions. nih.gov The process generally involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. researchgate.net

This compound is a valuable functional monomer in the fabrication of MIPs for chemical sensor applications. Its utility stems from its distinct functionalities:

The triethoxysilane group facilitates the formation of a stable, cross-linked polysiloxane network through sol-gel reactions. This is crucial for creating the rigid structure of the MIP that maintains the integrity of the imprinted cavities. This group also allows for strong adhesion to silica-based sensor surfaces, such as those on electrodes or quartz crystal microbalances.

The bromophenyl group can interact with the template molecule through various non-covalent interactions, such as van der Waals forces, π-π stacking, and hydrophobic interactions. The choice of functional monomer is critical, as the strength of these interactions in the pre-polymerization complex often dictates the selectivity and affinity of the resulting MIP. researchgate.net

In the context of sensor development, the MIP film is typically generated directly on a transducer surface. nih.gov Electropolymerization is a common method for this, where the polymer film is deposited on an electrode. mdpi.com When the target analyte is introduced to the sensor, it rebinds to the imprinted cavities, causing a measurable change in the physical or electrical properties of the polymer, such as its conductivity, mass, or optical characteristics. This change is then converted into a detectable signal. mdpi.comnih.gov While a wide array of functional monomers are employed in MIP synthesis, functional silanes like this compound are particularly advantageous for their robust nature and ease of integration into inorganic sensor platforms. usu.eduresearchgate.net

Substrate or Derivative in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The carbon-bromine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov this compound can serve as the aryl bromide component in this reaction, allowing for the synthesis of functionalized biphenylsilanes. These products are valuable intermediates for advanced materials, as they combine the properties of a biphenyl (B1667301) unit (e.g., for liquid crystals or organic electronics) with the ability of the triethoxysilyl group to anchor the molecule to surfaces or form polysiloxane networks.

The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the activated organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For instance, in the Suzuki coupling of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, good yields were obtained using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 75 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4,6-dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine | 45 |

Table 1: Examples of Suzuki-Miyaura Reactions with a (4-bromophenyl)-containing Substrate. mdpi.com

Conversely, the palladium-catalyzed reaction of aryl bromides with triethoxysilane can be used to synthesize aryltriethoxysilanes. An improved method utilizes a palladium(0) dibenzylideneacetone (B150790) (Pd(dba)₂) catalyst activated with 2-(di-tert-butylphosphino)biphenyl (B1301956) to achieve this transformation, expanding the scope to include less reactive aryl bromides. nih.govorganic-chemistry.org

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, also catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org this compound can act as the aryl halide, reacting with various alkenes to produce stilbene-like structures that retain the triethoxysilyl functionality. These products have potential applications in optoelectronic materials and as functional monomers in polymerization.

The catalytic cycle of the Heck reaction typically involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the substituted alkene product. libretexts.orgnih.gov The reaction exhibits a high degree of stereoselectivity, generally favoring the formation of the trans isomer. youtube.com A range of palladium catalysts, ligands, and bases can be employed to optimize the reaction for different substrates. wikipedia.org

| Aryl Halide | Alkene | Catalyst | Base | Product |

| Iodobenzene | Styrene | PdCl₂ | Potassium Acetate (B1210297) | Stilbene |

| Aryl Bromide | Acrylate | Pd(OAc)₂ / PPh₃ | Triethylamine (B128534) | Substituted Cinnamate |

| Vinyl Halide | Alkene | Pd(0) complex | Inorganic Salt | Conjugated Diene |

Table 2: General Examples of Heck Reaction Components. wikipedia.orgyoutube.com

Heterogenization of Homogeneous Catalysts via Silane Grafting onto Supports

Homogeneous catalysts offer high activity and selectivity but suffer from difficulties in separation from the reaction products and catalyst recycling. researchgate.net Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these issues. Silane grafting is a prominent method for heterogenization, and this compound is a suitable precursor for this purpose.

The process involves two main steps:

Functionalization of the Support : The triethoxysilane group of this compound reacts with hydroxyl groups on the surface of a support material (e.g., silica, alumina, or halloysite (B83129) nanotubes) to form stable covalent Si-O-Si or Si-O-Al bonds. mdpi.com This grafts the bromophenyl group onto the support surface.

Immobilization of the Catalyst : The now surface-bound bromophenyl group can be further modified. For example, it can be converted into a ligand (e.g., a phosphine (B1218219) ligand via a Grignard reaction followed by treatment with PPh₂Cl) that can coordinate to a metal center (like palladium or rhodium), thereby anchoring the active catalytic species to the support.

This approach allows for the creation of robust, recyclable heterogeneous catalysts that retain the high activity of their homogeneous counterparts while simplifying product purification and reducing operational costs. researchgate.net The choice of solvent and catalyst during the grafting process can significantly influence the degree of functionalization on the support surface. mdpi.com

Development of Silicon-Centered Molecular Catalysts (via related Arylsilanols)

Recent research has explored the use of silicon compounds themselves as molecular catalysts. Triarylsilanols, which can be synthesized from precursors like this compound, have been identified as the first examples of silicon-centered molecular catalysts for direct amidation reactions.

The synthesis of the catalytically active species, such as tris(4-bromophenyl)silanol, would involve the reaction of a Grignard reagent derived from 1,4-dibromobenzene (B42075) with a silicon electrophile, followed by hydrolysis. The resulting silanol (B1196071) acts as a catalyst for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic chemistry. Studies have shown that electronically differentiated triarylsilanols, particularly those with halogen substituents like bromine, are more active than the parent triphenylsilanol. This highlights the potential of derivatives from this compound in this emerging area of catalysis.

Triethoxysilane as a Catalyst in Organic Transformations (General Studies)

While this compound itself is primarily a precursor, its core functional group, triethoxysilane (HSi(OEt)₃), has been studied as a catalyst and reagent in various organic transformations. Triethoxysilane is a readily available and stable hydrosilane used as a reducing agent in reactions such as the reduction of amides and carbonyl compounds.

In some contexts, triethoxysilane participates in catalytic systems. For example, it is used in copper-catalyzed reductive hydroxymethylation of styrenes and rhodium-catalyzed hydrodediazoniation. Furthermore, oligoethylene glycol ethers have been shown to catalyze the disproportionation of triethoxysilane into tetraethoxysilane and silane, which can have further synthetic utility. These general studies on triethoxysilane provide a broader understanding of the reactivity and potential catalytic roles of the silane moiety present in this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Interfacial Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of (4-bromophenyl)triethoxysilane in solution and for probing the dynamics and structure of its condensed forms in the solid state.

Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the molecular structure of this compound by identifying the different types of protons and their connectivity within the molecule. The spectrum provides information on the chemical environment of the protons, their relative numbers, and the neighboring protons through chemical shifts, integration, and spin-spin coupling, respectively.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the protons of the ethoxy groups. The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. For instance, in similar compounds like tetrakis(4-bromophenyl)silane, the aromatic protons are observed as doublets around δ 7.54 ppm and δ 7.34 ppm. rsc.org For (4-Bromophenyl)dimethyl(phenyl)silane, the aromatic protons appear as a multiplet in the range of δ 7.53-7.50 ppm. rsc.org

The ethoxy group protons give rise to two distinct signals: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This is due to the coupling between the adjacent methylene and methyl groups. The chemical shift of the methylene protons is influenced by the adjacent oxygen and silicon atoms, typically appearing further downfield than the methyl protons. In triethoxysilane (B36694), the methylene quartet is observed around δ 3.86 ppm and the methyl triplet is at approximately δ 1.25 ppm. chemicalbook.com

A summary of the expected ¹H NMR chemical shifts for this compound is presented in the interactive data table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to Si) | ~7.5-7.6 | Doublet | ~8 |

| Aromatic (ortho to Br) | ~7.4-7.5 | Doublet | ~8 |

| Methylene (-OCH₂-) | ~3.8-3.9 | Quartet | ~7 |

| Methyl (-CH₃) | ~1.2-1.3 | Triplet | ~7 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Silicon-29 (²⁹Si) NMR spectroscopy is an indispensable technique for studying the hydrolysis and condensation reactions of this compound, providing detailed information about the local chemical environment of the silicon atoms. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds attached to it, making it possible to distinguish between the monomeric silane (B1218182) and various condensed species. unavarra.es

In the context of aryltriethoxysilanes, the ²⁹Si chemical shift for the unhydrolyzed monomer, denoted as T⁰, is typically observed in a specific region of the spectrum. unavarra.esresearchgate.net Upon hydrolysis and condensation, new signals appear at different chemical shifts corresponding to silicon atoms with one (T¹), two (T²), and three (T³) siloxane bonds. researchgate.net The progression of the condensation reaction can be monitored by observing the decrease in the intensity of the T⁰ signal and the concomitant increase in the intensities of the T¹, T², and T³ signals. researchgate.net

The chemical shifts for these species are influenced by the electronic effects of the substituents on the silicon atom. unavarra.es The phenyl group in phenyltriethoxysilane, for example, causes a shift in the ²⁹Si resonance compared to alkyltriethoxysilanes. unavarra.es For phenyltriethoxysilane, the T⁰ signal is observed at approximately -57 ppm. unavarra.es The presence of the electron-withdrawing bromine atom in the para position of the phenyl ring in this compound is expected to further influence the chemical shift.

The following interactive data table summarizes the typical ²⁹Si NMR chemical shift ranges for the different condensation states of an aryltriethoxysilane.

| Silicon Species | Notation | Structure | Typical Chemical Shift Range (δ, ppm) |

| Monomer | T⁰ | R-Si(OR')₃ | -55 to -65 |

| Dimer/Terminal | T¹ | R-Si(OR')₂(O-Si) | -65 to -75 |

| Linear/Middle | T² | R-Si(OR')(O-Si)₂ | -75 to -85 |

| Cross-linked | T³ | R-Si(O-Si)₃ | -85 to -95 |

Note: R represents the (4-bromophenyl) group and R' represents the ethyl group. The exact chemical shifts can vary based on reaction conditions.

While not as commonly employed as ¹H and ²⁹Si NMR for routine characterization, solid-state deuterium (B1214612) (²H) NMR is a specialized technique that can provide unique insights into the mobility and dynamics of this compound molecules when adsorbed onto a surface. By selectively deuterating specific parts of the molecule, such as the phenyl ring or the ethoxy groups, it is possible to probe the rotational and translational motions of these segments.

The lineshape of the deuterium NMR spectrum is highly sensitive to the rate and geometry of molecular motion. A rigid, immobile deuterated group will give a broad Pake doublet powder pattern, characteristic of the quadrupolar interaction of the deuterium nucleus. As the molecular motion increases, for example, with increasing temperature, the lineshape of the spectrum changes in a predictable manner, allowing for the determination of the type and timescale of the motion. This technique has been used to study the dynamics of other organosilanes in the solid state.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the changes in its chemical bonding upon hydrolysis, condensation, and surface interaction.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific vibrational modes. For this compound, key vibrational bands would include:

Si-O-C stretching: Strong bands in the region of 1100-1000 cm⁻¹.

C-H stretching: Bands for the aromatic and aliphatic C-H bonds in the 3100-2800 cm⁻¹ region.

C=C aromatic stretching: Peaks around 1600-1450 cm⁻¹.

C-Br stretching: A characteristic band in the lower frequency region, typically below 700 cm⁻¹.

Si-C stretching: A weaker band, also in the lower frequency region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. ejournal.by The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the Si-O-Si bonds in condensed siloxanes often gives a strong Raman signal. ejournal.by The analysis of Raman spectra can aid in monitoring the condensation process of silanes. ejournal.by

The interactive data table below lists some of the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 2975-2850 | 2975-2850 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| Si-O-C | Asymmetric Stretching | ~1100 | Weak |

| Si-O-C | Symmetric Stretching | ~1080 | ~1080 |

| C-Br | Stretching | < 700 | < 700 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material's surface. azooptics.comthermofisher.com This makes it an ideal tool for analyzing surfaces that have been modified with this compound. researchgate.netnih.gov

In an XPS experiment, the surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For a surface treated with this compound, XPS analysis would be expected to detect the presence of silicon, carbon, oxygen, and bromine. High-resolution spectra of the Si 2p, C 1s, O 1s, and Br 3d regions would provide detailed information about the chemical states of these elements.

For example, the Si 2p spectrum can distinguish between silicon in the silane molecule and silicon in the form of a polysiloxane network on the surface. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the aromatic ring, the ethoxy groups, and any adventitious carbon contamination. The O 1s spectrum can differentiate between oxygen in the Si-O-C linkages of the silane and Si-O-Si bonds of the condensed network. The Br 3d signal would confirm the presence of the bromophenyl group on the surface.

The following interactive data table shows the expected core-level binding energies for the elements in this compound.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Silicon | Si 2p | ~102-104 | Chemical state of silicon (silane vs. siloxane) |

| Carbon | C 1s | ~284-288 | Different carbon environments (aromatic, aliphatic) |

| Oxygen | O 1s | ~532-534 | Bonding of oxygen (Si-O-C vs. Si-O-Si) |

| Bromine | Br 3d | ~70-71 | Presence of the bromophenyl group |

Note: Binding energies can be affected by surface charging and the specific chemical environment.

Electron Microscopy Techniques (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Morphology and Dispersion Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at the micro- and nanoscale. When this compound is used to modify surfaces or create composite materials, SEM and TEM can provide crucial information about the resulting morphology and the dispersion of the silane-based components.

SEM provides high-resolution images of the surface topography of a sample by scanning it with a focused beam of electrons. It can be used to examine the uniformity of a silane coating on a substrate, identify the presence of aggregates or defects, and assess changes in surface texture after modification.

TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to create an image. It offers much higher resolution than SEM and can be used to visualize the internal structure of materials. For example, if this compound is used to functionalize nanoparticles, TEM can be employed to confirm the presence of a coating on the nanoparticles and to assess its thickness and uniformity. nih.gov

Both SEM and TEM can be equipped with energy-dispersive X-ray spectroscopy (EDX or EDS) detectors, which allow for elemental analysis of the sample. This can be used to map the distribution of silicon and bromine on a surface or within a composite material, confirming the presence and dispersion of the this compound-derived components.

Q & A

Q. How are discrepancies in hydrolytic stability data between lab-scale and industrial-scale processes resolved?

- Methodological Answer : Scale-up challenges include solvent evaporation gradients and inhomogeneous mixing. Computational fluid dynamics (CFD) models predict hydrolysis rates in reactors, while in-line FTIR monitors real-time ethoxy consumption. Pilot studies using factorial designs (e.g., varying stirring rates and solvent ratios) reconcile lab and industrial data .

Data Contradiction Analysis

Q. Why do reported thermal conductivity values for silane-modified graphene vary across studies?

- Methodological Answer : Variations arise from differences in:

- Graphene layer alignment (e.g., CVD-grown vs. exfoliated).

- Silane grafting density, quantified via XPS atomic ratios.

- Measurement techniques (e.g., transient vs. steady-state methods). Meta-analyses using standardized testing protocols (e.g., ASTM D5470) reduce discrepancies .

Q. How do conflicting crystal structure reports for bromophenyl-silanes inform synthetic strategies?

- Methodological Answer : Polymorphism studies reveal that solvent polarity and cooling rates during crystallization dictate packing motifs. For example, THF yields monoclinic crystals, while toluene favors orthorhombic phases. Dynamic NMR captures solvent-mediated phase transitions, guiding solvent selection for desired crystal forms .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- Methodological Answer : Waste containing brominated silanes is segregated into halogenated solvent containers. Neutralization with aqueous bicarbonate quench reactive silanols. Fume hoods and PPE (gloves, goggles) are mandatory during synthesis. Institutional protocols align with OSHA guidelines and EPA waste codes (e.g., D003 for reactive silanes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.